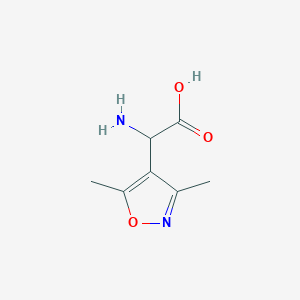

2-(3,5-Dimethyl-4-isoxazolyl)glycine

Description

Contextualization within Glycine (B1666218) Derivative Chemistry and Amino Acid Analogues

Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block for proteins and a key neurotransmitter in the central nervous system. youtube.com Its derivatives and analogues are compounds in which the basic glycine structure is modified, leading to a diverse array of molecules with unique chemical and biological properties. These modifications can range from simple substitutions on the alpha-carbon or the amino group to the incorporation of complex ring systems. The study of glycine derivatives is pivotal in medicinal chemistry and chemical biology as it allows for the systematic exploration of structure-activity relationships.

Amino acid analogues, including glycine derivatives, are designed to mimic or antagonize the function of their natural counterparts. By introducing alterations to the side chain, backbone, or stereochemistry, researchers can develop compounds that interact with biological targets in novel ways. For instance, modifying the side chain can influence binding affinity and selectivity for specific receptors or enzymes. These analogues have been instrumental in elucidating the function of amino acid-recognizing proteins and have led to the development of potent therapeutic agents. A variety of α-amino acid derivatives have been synthesized and evaluated as inhibitors of glycine transport, with substitutions at the chiral center playing a key role in their potency.

Significance of Isoxazole (B147169) Scaffolds in Neuropharmacology and Drug Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, particularly in the field of neuropharmacology. mdpi.comresearchgate.net This structural motif is present in numerous biologically active compounds and approved drugs, demonstrating its versatility and favorable drug-like properties. mdpi.com Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

In the context of neuropharmacology, the isoxazole scaffold is most notably associated with the modulation of glutamate (B1630785) receptors, the primary excitatory neurotransmitters in the brain. mdpi.com Specifically, the compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a selective agonist of the AMPA receptor, a subtype of ionotropic glutamate receptor crucial for fast synaptic transmission and synaptic plasticity. mdpi.comwikipedia.org The discovery of AMPA has spurred extensive research into isoxazole-containing compounds as modulators of glutamate receptors.

Furthermore, isoxazole derivatives have been investigated as positive allosteric modulators (PAMs) of AMPA receptors, which enhance receptor function without directly activating it, offering a potential therapeutic avenue for cognitive disorders with a reduced risk of excitotoxicity. mdpi.com The structural rigidity and electronic properties of the isoxazole ring contribute to its ability to engage in specific interactions with receptor binding pockets, making it an attractive component in the design of novel neuropharmacological agents. The weak nitrogen-oxygen bond in the isoxazole ring also makes it a useful synthetic intermediate for creating more complex molecules. pcom.edu

Overview of Academic Research on 2-(3,5-Dimethyl-4-isoxazolyl)glycine and its Structural Analogs

Direct academic research focused exclusively on this compound is limited in the public domain. However, the broader landscape of research into its structural analogs provides significant insights into its potential biological activities and applications. The general structure, combining a glycine moiety with a substituted isoxazole ring, strongly suggests its potential as a modulator of excitatory amino acid receptors, such as the AMPA and N-methyl-D-aspartate (NMDA) receptors.

Research on structural analogs has largely centered on their interactions with these glutamate receptors. For instance, various isoxazole derivatives have been synthesized and tested for their ability to act as agonists, antagonists, or allosteric modulators of AMPA receptors. mdpi.comnih.govresearchgate.net These studies often involve modifying the substituents on the isoxazole ring and the nature of the amino acid side chain to optimize potency and selectivity.

Below is a data table summarizing key findings from research on structural analogs of this compound, highlighting the types of modifications and their observed biological effects.

| Compound/Analog Class | Key Structural Features | Biological Target | Observed Effect |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | 3-hydroxy-5-methylisoxazole ring with a propionic acid side chain | AMPA Receptor | Selective Agonist |

| Isoxazole-4-carboxamide derivatives | Carboxamide group at the 4-position of the isoxazole ring | AMPA Receptor | Potent inhibitors, altering biophysical gating properties. nih.govresearchgate.net |

| Bis(isoxazoles) | Two isoxazole rings connected by a linker | AMPA Receptor | Positive Allosteric Modulators (PAMs) |

| Glycine derivatives acting on NMDA receptors | Various modifications to the glycine backbone and side chain | NMDA Receptor Glycine Site | Agonists, antagonists, or modulators |

The synthesis of related compounds, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, has been reported, demonstrating feasible synthetic routes to 4-substituted 3,5-dimethylisoxazoles. nih.gov These synthetic strategies could potentially be adapted for the production of this compound and its derivatives for further biological evaluation. The synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives has also been explored, showcasing the chemical tractability of the substituted isoxazole core. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11) |

InChI Key |

BIWAEPJSMLOBJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Dimethyl 4 Isoxazolyl Glycine and Its Stereoisomers

Regioselective Synthesis of the 3,5-Dimethyl-4-isoxazolyl Moiety

The formation of the 3,5-dimethylisoxazole (B1293586) core is the foundational step. The key is to control the placement of the methyl groups at positions 3 and 5, leaving position 4 available for the subsequent attachment of the glycine (B1666218) unit.

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be synthesized through several reliable methods. nanobioletters.comwikipedia.org The most prevalent and versatile strategy for constructing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net In the context of the 3,5-dimethylisoxazolyl moiety, this would involve the reaction of acetonitrile (B52724) oxide (as the 1,3-dipole) with propyne.

Another classical and effective method is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov For the synthesis of 3,5-dimethylisoxazole, the readily available 2,4-pentanedione (acetylacetone) is treated with hydroxylamine hydrochloride. nih.gov

Once the 3,5-dimethylisoxazole ring is formed, the next critical step is functionalization at the C4 position. Direct electrophilic substitution at this position is facilitated by the electron-donating nature of the two methyl groups at C3 and C5, which activate the ring. nih.gov A notable example of this is the sulfochlorination of 3,5-dimethylisoxazole. This reaction introduces a sulfonyl chloride group (-SO₂Cl) specifically at the C4 position, creating a highly reactive handle for further derivatization. nih.gov

Table 1: Key Reactions for Isoxazole Ring Synthesis and Functionalization

| Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Acetonitrile Oxide + Propyne | 3,5-Dimethylisoxazole | Builds the core heterocyclic ring. nih.govresearchgate.net |

| Cyclocondensation | Acetylacetone + Hydroxylamine | 3,5-Dimethylisoxazole | Classical method using common reagents. nih.govnih.gov |

| Electrophilic Substitution | 3,5-Dimethylisoxazole + Chlorosulfonic Acid | 3,5-Dimethylisoxazole-4-sulfonyl chloride | Introduces a reactive group at C4. nih.gov |

With a functional group installed at the C4 position, the precursor isoxazole compound is ready for the introduction of the glycine fragment. The 4-sulfonyl chloride derivative is particularly useful, as it can readily react with the amino group of a glycine ester or a glycine equivalent to form a sulfonamide linkage. nih.gov

Alternatively, other functional groups can be introduced at the C4 position to facilitate different coupling strategies. For instance, halogenation of the 3,5-dimethylisoxazole followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) can be used to form a carbon-carbon or carbon-nitrogen bond with a suitably protected glycine synthon. The synthesis of 3-amino-4,5-dimethylisoxazole provides another example of a functionalized precursor that can be further modified. chemicalbook.com These derivatization approaches provide the versatility needed to connect the isoxazole core to the amino acid side chain.

Stereoselective Introduction of the Glycine Moiety

Since the alpha-carbon of 2-(3,5-Dimethyl-4-isoxazolyl)glycine is a stereocenter (except when R=H), controlling its stereochemistry to produce specific enantiomers (L or D form) is crucial for its application in biological systems.

Asymmetric synthesis aims to create a predominance of one enantiomer over the other. This can be achieved through several methods:

Catalytic Asymmetric Amination: An enolate derived from a 4-isoxazolyl acetic acid ester can be reacted with an electrophilic nitrogen source in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the approach of the nitrogen source, leading to the preferential formation of one enantiomer.

Enzymatic Resolution: A racemic mixture of the final compound or a key intermediate can be subjected to an enzyme (e.g., a lipase (B570770) or protease) that selectively reacts with only one of the enantiomers. This allows for the separation of the unreacted enantiomer from the modified one. Ketoreductase (KRED) catalysis has been shown to be effective for the highly diastereoselective synthesis of related amino alcohol structures. nih.gov

A widely used and robust method for controlling stereochemistry in amino acid synthesis involves the use of a chiral auxiliary. researchgate.net This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

In the synthesis of this compound, a chiral auxiliary (such as an Evans oxazolidinone or a Schöllkopf bis-lactim ether) can be attached to a glycine building block. The resulting chiral glycine enolate equivalent is then reacted with a 4-electrophilic-3,5-dimethylisoxazole derivative. The steric bulk of the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus inducing a high degree of stereoselectivity. After the key bond-forming step, the auxiliary is cleaved under specific conditions to yield the desired enantiomerically enriched amino acid.

Diversification Strategies for Analogues of this compound

Creating analogues of the title compound is important for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying any of the three main components of the molecule: the isoxazole ring, the glycine backbone, or the linker between them.

Modification of the Isoxazole Ring: The methyl groups at the C3 and C5 positions can be replaced with other alkyl, aryl, or functionalized groups by starting with different ketones or alkynes during the initial ring synthesis. researchgate.net

Modification of the Glycine Unit: Instead of glycine, other natural or unnatural amino acids can be used to introduce different side chains at the alpha-position. The carboxylic acid can also be converted into esters, amides, or other functional groups.

Varying the Linker: The direct C-C bond between the isoxazole C4 and the glycine alpha-carbon can be replaced with other linking groups. As mentioned, a sulfonamide linker can be formed from a 4-sulfonyl chloride precursor. nih.gov Other linkers, such as ethers, amides, or longer alkyl chains, can be installed using appropriate functionalized precursors, leading to a wide array of structurally diverse analogues. nih.govnuph.edu.ua

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dimethylisoxazole |

| Acetonitrile oxide |

| Propyne |

| 2,4-Pentanedione (Acetylacetone) |

| Hydroxylamine hydrochloride |

| 3,5-Dimethylisoxazole-4-sulfonyl chloride |

| Chlorosulfonic Acid |

| 3-Amino-4,5-dimethylisoxazole |

| Evans oxazolidinone |

| Schöllkopf bis-lactim ether |

Advanced Structural Characterization and Conformational Analysis of 2 3,5 Dimethyl 4 Isoxazolyl Glycine

Spectroscopic Characterization for Molecular Architecture Confirmation

The definitive identification and structural confirmation of 2-(3,5-Dimethyl-4-isoxazolyl)glycine rely on a suite of spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for piecing together its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity. In a typical analysis, ¹H NMR spectra would identify all unique proton environments, such as those on the methyl groups, the α-carbon of the glycine (B1666218) moiety, and the glycine backbone. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish the connectivity between protons and carbons throughout the molecule's scaffold. nih.gov For instance, these techniques would confirm the attachment of the glycine unit to the C4 position of the 3,5-dimethylisoxazole (B1293586) ring. The presence of cis and trans rotamers, which can arise from hindered rotation around single bonds, can also be identified and studied using temperature-dependent NMR experiments. beilstein-journals.org

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum offer further structural proof by showing the characteristic breakdown of the molecule.

While a complete, publicly available dataset for this compound is not readily found, the table below presents typical spectroscopic data expected for its core components and a related isoxazole (B147169) derivative, illustrating the type of information obtained from these methods.

X-ray Crystallographic Studies of this compound and its Co-crystals with Biological Targets

X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure in its crystalline state. nih.gov This technique can determine the precise spatial arrangement of atoms, bond lengths, and bond angles, providing definitive proof of the molecule's stereochemistry and conformation. For a molecule like this compound, crystallographic analysis would confirm the planarity of the isoxazole ring and the specific geometry of the attached glycine substituent. Studies on related isoxazole derivatives have successfully used this method to elucidate their molecular structures, often revealing key details like the dihedral angles between ring systems and the nature of intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal lattice. nih.govresearchgate.net

Of even greater significance is the use of co-crystallization, where the ligand is crystallized while bound to its biological target, such as the ligand-binding domain (LBD) of the AMPA receptor. These co-crystal structures are critical for understanding the principles of molecular recognition. They reveal the specific amino acid residues in the receptor's binding pocket that interact with the ligand and the exact nature of these interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts). For example, analysis of related isoxazole ligands co-crystallized with their protein targets has shown how the ligand settles into an allosteric binding site and which substituents are responsible for anchoring it in place. dundee.ac.uk Such studies have revealed that hydrogen bonds and π-π stacking interactions are often crucial for promoting ligand binding. nih.gov

The data obtained from such an analysis provides an empirical foundation for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.

Analysis of Conformational Preferences and Stereochemical Influence on Molecular Recognition

The biological activity of this compound is intrinsically linked to its conformational preferences and stereochemistry. The molecule is not static; it can adopt various shapes, or conformations, due to rotation around its single bonds. However, certain conformations are more energetically stable than others. Conformational analysis aims to identify these low-energy, preferred shapes that the molecule is most likely to adopt when interacting with its receptor. sapub.orgresearchgate.net

Steric hindrance plays a major role in determining conformational stability. scispace.com For instance, bulky substituents prefer to occupy positions that minimize repulsive interactions with other parts of the molecule, a principle well-documented in conformational studies of cyclic systems. libretexts.org In this compound, the orientation of the glycine sidechain relative to the plane of the isoxazole ring is a key conformational variable. The molecule's ability to adopt the correct "bioactive" conformation is a prerequisite for effective binding to the AMPA receptor.

Furthermore, the stereochemistry at the α-carbon of the glycine moiety is of paramount importance. This carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(3,5-Dimethyl-4-isoxazolyl)glycine and (R)-2-(3,5-Dimethyl-4-isoxazolyl)glycine. Biological receptors are chiral environments and typically show a strong preference for one enantiomer over the other. This stereoselectivity is a cornerstone of molecular recognition. In the context of AMPA receptor ligands, it is common for the (S)-enantiomer to act as an agonist (activator) while the (R)-enantiomer is often a much weaker agonist or even an antagonist (blocker). This dramatic difference in activity arises because only the (S)-enantiomer can position its carboxylate, amino, and isoxazole groups in the precise three-dimensional arrangement required to form the key interactions within the receptor's binding pocket that trigger channel activation.

Table of Mentioned Compounds

Neuropharmacological Characterization of 2 3,5 Dimethyl 4 Isoxazolyl Glycine and Isoxazole Glycine Analogues

Ligand Interactions with Ionotropic Glutamate (B1630785) Receptors

The isoxazole-glycine scaffold serves as a versatile chemical framework for developing ligands that selectively target different types of ionotropic glutamate receptors (iGluRs), namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The structural characteristics of these analogues determine their affinity, efficacy, and selectivity for these receptor subtypes.

N-Methyl-D-aspartate (NMDA) Receptor Modulation by Isoxazole-Glycine Scaffolds

NMDA receptors are complex ligand-gated ion channels that require the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. frontiersin.orgyoutube.com The glycine binding site on the GluN1 subunit of the NMDA receptor has become a significant target for therapeutic intervention, and isoxazole-glycine scaffolds have been explored for their potential to modulate receptor activity through this site. frontiersin.orgyoutube.comnih.gov

Research into isoxazole-glycine analogues and other related structures has led to the development of compounds with a wide spectrum of functional activities at the NMDA receptor glycine site. frontiersin.orgresearchgate.net Depending on their specific chemical structure, these ligands can act as full agonists, partial agonists, or competitive antagonists. For instance, the discovery of D-cycloserine, a partial agonist at the glycine site, spurred interest in identifying new modulators with varying levels of efficacy. researchgate.net The goal is often to develop compounds that can effectively compete with endogenous co-agonists like glycine and D-serine but exhibit distinct, subunit-specific profiles. frontiersin.org For example, some furan-based analogues of glycine were identified as partial agonists at GluN1/2A and GluN1/2C receptors. frontiersin.org In contrast, other compounds, such as kynurenic acid and its derivatives, act as antagonists at this site, inhibiting receptor function. nih.gov

The NMDA receptor family is diverse, comprising various combinations of subunits (GluN1, GluN2A-D, GluN3A-B) that confer distinct pharmacological and physiological properties. frontiersin.orgnih.gov Developing subunit-selective ligands is a key goal in neuropharmacology to target specific receptor populations involved in different brain functions and disease states. nih.gov Studies have shown that modifying the glycine-analogue scaffold can achieve significant subunit selectivity. frontiersin.orgnih.gov

For example, a series of (R)-2-amino-3-triazolpropanoic acid derivatives, which use a triazole ring as a bioisostere for an amide bond, demonstrated varied activity across NMDA receptor subtypes. frontiersin.org Certain compounds in this series were identified as full or partial agonists with a 3- to 7-fold preference in potency for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org Another study focusing on serine-based analogues found compounds that are potent and specific superagonists for GluN2C-containing receptors, with efficacies far exceeding that of glycine. nih.gov This demonstrates that structural modifications can exploit differences in the agonist binding domains of various NMDA receptor subtypes to achieve selectivity. nih.gov

Table 1: Functional Activity and Subunit Selectivity of NMDA Receptor Glycine Site Agonists

| Compound Class/Analogue | Receptor Subtype(s) | Functional Activity | Reference |

| (R)-2-amino-3-triazolpropanoic acid derivatives | GluN1/2C, GluN1/2D | Full and partial agonists with 3- to 7-fold selectivity | frontiersin.org |

| Serine-based analogues (compounds 15a, 16a) | GluN1/2C | Potent, specific superagonists | nih.gov |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid (compound 8d) | GluN1/2A, GluN1/2C | Partial agonist | frontiersin.org |

| Amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid (AICP) | GluN1/2A, GluN1/2B, GluN1/2D, GluN1/2C | Full agonist, Partial agonist, Highly efficacious superagonist | frontiersin.org |

The primary mechanism by which isoxazole-glycine scaffolds modulate NMDA receptors is through interaction with the glycine co-agonist binding site located on the GluN1 subunit. youtube.comnih.gov For the receptor's ion channel to open, this site must be occupied by an agonist (like glycine) simultaneously with the binding of glutamate to the GluN2 subunit. youtube.comnih.gov Compounds acting at this site can either mimic glycine to promote receptor activation (agonists) or block the site to prevent activation (antagonists). nih.gov The binding of these ligands is selectively modulated by other NMDA receptor ligands, confirming their association with the NMDA receptor complex. nih.gov The development of novel agonists and antagonists for the glycine site provides critical tools to study the physiological roles of different NMDA receptor subtypes and offers potential therapeutic avenues. nih.govnih.gov

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Interactions

The AMPA receptor, named after its selective agonist α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is another critical iGluR that mediates fast synaptic transmission throughout the CNS. nih.govnih.gov The isoxazole (B147169) ring is a core structural feature of many potent and selective AMPA receptor ligands. nih.govnih.gov

The isoxazole scaffold has given rise to a wide range of compounds that either activate or block AMPA receptors. nih.govnih.gov The prototypical agonist is (S)-AMPA, the (S)-enantiomer of 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid, which is a potent and selective activator of AMPA receptors. nih.gov

Conversely, subtle structural modifications to this scaffold can convert an agonist into an antagonist. For example, the (R)-enantiomer of a related phenyl-substituted analogue, (R)-APPA, acts as a competitive AMPA receptor antagonist. nih.gov Similarly, (RS)-2-amino-3-(3-carboxymethoxy-5-methyl-4-isoxazolyl)propionic acid (AMOA) is another competitive antagonist derived from the agonist structure. nih.gov More complex heterotricyclic glutamate analogues incorporating an isoxazole element, such as IKM-159, have been identified as potent and selective AMPA receptor antagonists. nih.gov IKM-159 was found to inhibit currents from GluA2- and GluA4-containing AMPA receptors while having no effect on NMDA receptors. nih.gov Isoxazole carboxamide derivatives have also been investigated as modulators of AMPA receptors, with their activity depending critically on the spatial arrangement and steric factors of substituents on the phenyl and isoxazole rings. nih.gov

Table 2: Agonist and Antagonist Profiles of Isoxazole Analogues at AMPA Receptors

| Compound | Functional Profile | Receptor Target | Key Finding | Reference |

| (S)-AMPA | Agonist | AMPA Receptor | Potent and selective agonist | nih.gov |

| (R)-APPA | Antagonist | AMPA Receptor | Competitive antagonist | nih.gov |

| (RS)-AMOA | Antagonist | AMPA Receptor | Competitive antagonist | nih.gov |

| IKM-159 | Antagonist | AMPA Receptor (GluA2/4) | Selective, non-competitive antagonist | nih.gov |

| Isoxazole Carboxamides | Modulators | AMPA Receptor | Activity is dependent on structure and steric factors | nih.gov |

Subunit Specificity of AMPA Receptor Binding (e.g., GluR1-4)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system, is a heterotetrameric ion channel composed of four subunits (GluR1-4). The specific subunit composition of the receptor dictates its functional and pharmacological properties. While direct binding data for 2-(3,5-dimethyl-4-isoxazolyl)glycine across all AMPA receptor subunits is not extensively detailed in the available literature, the activity of the archetypal compound, AMPA ((RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid), provides significant insights.

Research has shown that analogues of AMPA can exhibit selectivity for specific AMPA receptor subunits. For instance, studies on rat olfactory bulb neurons have revealed that mRNAs for all four subunits (GluR1-4) are expressed, albeit in different relative amounts, suggesting a basis for functional heterogeneity. Furthermore, investigations into the binding affinities of AMPA at different recombinant receptor subtypes have demonstrated high-affinity interactions. One study reported a high affinity of AMPA for the GluR4 subunit. bindingdb.org This suggests that modifications to the isoxazole or glycine moiety could potentially confer selectivity for specific GluR subunits.

| Compound | Receptor Subunit | Organism | Binding Affinity (Ki) |

|---|---|---|---|

| (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid (AMPA) | GluR4 | Rat | 0.04 nM |

Kainate Receptor Ligand Binding and Functional Activity

Kainate receptors are another class of ionotropic glutamate receptors that are involved in both excitatory and inhibitory neurotransmission. Similar to AMPA receptors, they are composed of different subunits (e.g., GluR5-7, KA1, KA2), which determine their pharmacology.

A significant finding in the study of isoxazole-glycine analogues is the development of selective ligands for kainate receptor subtypes. A notable example is (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA), which has been identified as a selective agonist for GluR5-containing kainate receptors. nih.gov The introduction of a bulky tert-butyl group at the 5-position of the isoxazole ring appears to be a key determinant for this selectivity. researchgate.net

The activation of GluR5-containing kainate receptors by agonists like ATPA has been shown to have neuroprotective effects in models of ischemic brain injury. nih.gov This effect is thought to be mediated by a decrease in the tyrosine phosphorylation of NMDA receptors. nih.gov The discovery of GluR5-selective antagonists has also been a focus of research, with crystal structures of the GluR5 ligand-binding core in complex with novel antagonists revealing the structural basis for their selectivity. nih.gov These findings highlight the potential for developing subtype-selective modulators of kainate receptors based on the isoxazole-glycine scaffold.

| Compound | Receptor Subtype | Activity | Effect |

|---|---|---|---|

| (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) | GluR5 | Selective Agonist | Neuroprotective effect in ischemic brain injury models |

Allosteric and Orthosteric Modulation of Glycine Receptors (GlyRs) by Glycine Derivatives

Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels, crucial for motor control and sensory processing. nih.gov These receptors can be modulated by ligands that bind to the orthosteric site (the glycine binding site) or to allosteric sites, which are topographically distinct from the agonist binding site.

Glycine receptors are pentameric structures composed of α and β subunits. The specific combination of these subunits (e.g., α1β, α2 homomers) influences the receptor's pharmacological properties. nih.gov Research has demonstrated that allosteric modulators can exhibit subunit specificity. For example, the cation zinc has been shown to inhibit α2-GlyR and α3-GlyR to a lesser extent than α1-GlyR. nih.gov Similarly, certain tropeines have been found to potentiate GlyR chloride currents in a manner that may depend on the subunit composition. nih.gov While direct evidence for the modulation of specific GlyR subunits by this compound is limited, the established principles of subunit-specific modulation suggest that isoxazole-glycine derivatives could potentially be designed to selectively target different GlyR isoforms.

The identification of ligand binding sites is crucial for understanding the mechanism of action of GlyR modulators. The orthosteric binding site for glycine is located at the interface between subunits in the extracellular domain. Allosteric binding sites have been identified in various locations on the receptor, including the transmembrane domains. For instance, mutational analyses have helped to identify the amino acid residues involved in the potentiating and inhibitory actions of zinc on the α1-GlyR subunit. nih.gov The existence of multiple, distinct binding sites opens up possibilities for the development of novel GlyR modulators with unique pharmacological profiles.

| Modulator | Receptor Subunit(s) | Effect |

|---|---|---|

| Zinc | α1, α2, α3 | Inhibits α2 and α3 subunits to a lesser degree than α1 |

| Tropeines (e.g., MDL-72222, tropisetron) | Not specified | Potentiate GlyR chloride currents at nanomolar concentrations |

Exploratory Research on Other Neurotransmitter Systems (e.g., GPR55, Histamine (B1213489) H3 Receptor for related isoxazole derivatives)

The versatility of the isoxazole scaffold has led to the exploration of its derivatives as ligands for other neurotransmitter systems beyond glutamate and glycine receptors.

Research has identified bicyclic imidazole-4-one derivatives, which can be considered structurally related to isoxazole-containing compounds, as antagonists for the orphan G protein-coupled receptor GPR55. rsc.org One such compound, (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govnih.govthiazin-3(5H)-one, was identified as a selective GPR55 antagonist with an IC₅₀ of 3.15 μM. rsc.org

Furthermore, derivatives of 3,5-dimethyl-isoxazole-4-carboxylic acid have been synthesized and evaluated as histamine H3 receptor antagonists. nih.gov One lead compound from this series, 3,5-dimethyl-isoxazole-4-carboxylic acid [((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-phenyl]-amide, displayed high affinity for the histamine H3 receptor. nih.gov These findings underscore the potential of isoxazole-based compounds as scaffolds for developing ligands targeting a diverse range of receptors in the central nervous system.

| Compound Class/Derivative | Target Receptor | Activity | Affinity/Potency |

|---|---|---|---|

| (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govnih.govthiazin-3(5H)-one | GPR55 | Selective Antagonist | IC₅₀ = 3.15 μM |

| 3,5-dimethyl-isoxazole-4-carboxylic acid [((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-phenyl]-amide | Histamine H3 Receptor | Antagonist | High Affinity |

Enzymatic and Transporter Modulation by 2 3,5 Dimethyl 4 Isoxazolyl Glycine Derivatives

Glycine (B1666218) Transporter 2 (GlyT2) Modulatory Mechanisms

The neuronal glycine transporter GlyT2 is a critical component in regulating inhibitory glycinergic neurotransmission, primarily in the spinal cord, brainstem, and cerebellum. nih.gov It is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals, which is essential for maintaining the glycine pool for vesicular release and terminating the neurotransmitter's action. nih.govelifesciences.orgnih.gov Inhibition of GlyT2 can elevate extracellular glycine levels, thereby enhancing the activation of glycine receptors and suppressing nociceptive signaling. elifesciences.orgnih.gov This makes GlyT2 a significant target for the development of novel analgesics. nih.govbiorxiv.org

Several potent and selective GlyT2 inhibitors have been developed and investigated in preclinical models. Two of the most extensively studied are ALX1393 and ORG25543. nih.gov In cellular assays, ALX1393 inhibits human GlyT2 (hGlyT2) with an IC₅₀ value of 100 nM, while ORG25543 is even more potent with an IC₅₀ of 16 nM. nih.gov Specifically, ALX1393 was found to inhibit glycine transport in COS7 cells expressing recombinant GlyT2 with an IC₅₀ of 31 ± 2.7 nM and demonstrated a selectivity of approximately 100-fold for GlyT2 over GlyT1. nih.gov

While effective, many early GlyT2 inhibitors have been hampered by side effects, partly due to irreversible or pseudo-irreversible inhibition at analgesic doses. biorxiv.org This has spurred the development of reversible inhibitors. nih.gov One such example is RPI-GLYT2-82, a reversible analog of ORG25543. biorxiv.org Preclinical studies in mouse models of neuropathic pain have shown that RPI-GLYT2-82 provides analgesia without the mechanism-based side effects or addiction liability associated with other compounds. biorxiv.org Further research has demonstrated that GlyT2 inhibition can ameliorate bladder overactivity and pain behavior in rat models of cystitis, suggesting a broader therapeutic potential for these compounds. nih.gov The partial inhibition of GlyT2 appears sufficient to enhance glycinergic tone while allowing enough glycine re-uptake to maintain normal neurotransmission. nih.gov

Table 1: Preclinical GlyT2 Inhibitory Activity of Isoxazolyl-Glycine Analogs and Related Compounds

| Compound | Target | IC₅₀ Value | Cell Line | Comments | Source |

| ALX1393 | hGlyT2 | 100 nM | HEK-293 cells | ~40-fold selective over GlyT1 | nih.govbiorxiv.org |

| ALX1393 | GlyT2 | 31 ± 2.7 nM | COS7 cells | Noncompetitive inhibitor | nih.gov |

| ORG25543 | hGlyT2 | 16 nM | CHO cells | Potent, pseudo-irreversible inhibitor | biorxiv.orgnih.gov |

| RPI-GLYT2-82 | hGlyT2 | - | - | Reversible analogue of ORG25543; provides analgesia in mouse models | biorxiv.org |

Recent structural and functional studies have revealed that many GlyT2 inhibitors act via an allosteric mechanism rather than competing directly with the glycine substrate at the primary binding site (S1 site). biorxiv.orgfrontiersin.org Cryo-electron microscopy studies of human GlyT2 have shown that inhibitors like ORG25543 and its reversible analog RPI-GLYT2-82 bind to an extracellular allosteric site. biorxiv.org This binding locks the transporter in an outward-open conformation, preventing the conformational changes necessary for glycine transport. biorxiv.org In contrast, the substrate-free transporter typically adopts an inward-open state. biorxiv.org

The concept of allosteric modulation in the broader family of Neurotransmitter Sodium Symporters (NSS), to which GlyT2 belongs, involves several identified sites, including a vestibule allosteric site (VAS) and a lipid allosteric site (LAS). frontiersin.org For GlyT2 specifically, a deep lipid cavity has been identified as a binding site for bioactive lipid analgesics, such as N-arachidonyl glycine (NAGly). frontiersin.orgnih.gov These lipid-like molecules act as allosteric inhibitors, and their ability to penetrate this cavity is crucial for their inhibitory activity. nih.gov The selectivity of these lipid modulators for GlyT2 over the closely related GlyT1 suggests a specific interaction with a defined binding site rather than a general disruption of the cell membrane. elifesciences.org This allosteric binding pocket, distinct from the substrate-binding site, provides a promising avenue for designing selective GlyT2 modulators with potentially fewer side effects than orthosteric inhibitors. frontiersin.org

Characterization of Other Enzyme Interactions for Isoxazole-Glycine Scaffolds

The isoxazole (B147169) scaffold is a versatile chemical structure found in compounds that interact with a variety of enzymes beyond glycine transporters.

Derivatives incorporating an isoxazole ring have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. In a study of newly synthesized indole-isoxazole carbohydrazides, several compounds showed notable inhibitory activity. nih.gov Compound 5d , which features a 3-methoxy substitution, was the most potent AChE inhibitor with an IC₅₀ value of 29.46 ± 0.31 µM and was highly selective, showing no significant inhibition of BuChE. nih.gov Kinetic studies revealed that its inhibition of AChE is competitive. nih.gov In contrast, compounds 5b (2-hydroxy) and 5k (3-nitro) were the only derivatives in the series to show moderate inhibition of BuChE, with IC₅₀ values of 92.75 ± 2.29 µM and 71.31 ± 0.76 µM, respectively. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Isoxazolyl Derivatives

| Compound ID | Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Inhibition Type (AChE) | Source |

| 5d | 3-Methoxy | 29.46 ± 0.31 | > 100 | Competitive | nih.gov |

| 5b | 2-Hydroxy | - | 92.75 ± 2.29 | - | nih.gov |

| 5k | 3-Nitro | - | 71.31 ± 0.76 | - | nih.gov |

The isoxazole moiety has also been incorporated into inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.govnih.gov In one study, a series of five-membered heterocyclic isoxazole derivatives were synthesized and tested for their ability to inhibit CA. nih.govresearchgate.net Two compounds, AC2 and AC3 , demonstrated significant inhibitory action. nih.govresearchgate.net Compound AC2 was the most effective inhibitor against the CA enzyme, with an IC₅₀ value of 112.3 ± 1.6 µM. nih.govresearchgate.net Compound AC3 was the second most effective, with an IC₅₀ of 228.4 ± 2.3 µM. nih.govresearchgate.net These isoxazoles represent a novel class of inhibitors that are thought to bind at the entrance of the enzyme's active site. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Isoxazole Derivatives

| Compound ID | CA Inhibition IC₅₀ (µM) | Source |

| AC2 | 112.3 ± 1.6 | nih.govresearchgate.net |

| AC3 | 228.4 ± 2.3 | nih.govresearchgate.net |

| Standard | 18.6 ± 0.5 | researchgate.net |

G protein-coupled receptor 55 (GPR55) has emerged as a therapeutic target for conditions including inflammatory pain, metabolic disorders, and cancer. nih.gov High-throughput screening efforts have identified novel classes of GPR55 antagonists. nih.gov A series of such antagonists, including compounds ML191 , ML192 , and ML193 , were identified and found to have IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov These compounds were selective for GPR55, showing no activity at the related cannabinoid receptors CB1 and CB2. nih.gov

These antagonists were evaluated for their ability to inhibit LPI-mediated phosphorylation of ERK1/2 in cells expressing GPR55. The IC₅₀ values for this inhibition were 0.4 ± 0.1 µM for ML191, 1.1 ± 0.3 µM for ML192, and 0.2 ± 0.3 µM for ML193. nih.gov Modeling studies suggest these antagonists bind in a manner where a head region occupies a pocket near the extracellular loop, a central portion fits vertically within the main binding pocket, and a pendant aromatic ring juts out. nih.gov This structural understanding provides a basis for designing second-generation GPR55 antagonists. nih.gov

Table 4: GPR55 Antagonist Activity of Structurally Related Compounds

| Compound ID | GPR55 Antagonism IC₅₀ (µM) (ERK1/2 Phosphorylation Inhibition) | Source |

| ML191 | 0.4 ± 0.1 | nih.gov |

| ML192 | 1.1 ± 0.3 | nih.gov |

| ML193 | 0.2 ± 0.3 | nih.gov |

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Isoxazole (B147169) Ring Substituent Modifications with Receptor/Enzyme Affinity and Functional Selectivity

No studies were found that specifically detail the synthesis and subsequent biological evaluation of analogues of 2-(3,5-Dimethyl-4-isoxazolyl)glycine with modifications to the substituents on the isoxazole ring. Research on other isoxazole-containing compounds demonstrates that altering substituents can significantly impact receptor affinity and functional selectivity. mdpi.com However, without direct experimental data for the compound , any discussion would be speculative and fall outside the strict parameters of this report.

Enantiomeric Stereochemistry and its Influence on Biological Recognition and Potency

The glycine (B1666218) moiety of the compound introduces a chiral center, suggesting the existence of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. Nevertheless, no literature was identified that describes the chiral separation of this compound's enantiomers and the subsequent evaluation of their individual potencies and selectivities at biological targets.

Bioisosteric Replacements of Key Functional Groups within the this compound Scaffold

Bioisosteric replacement is a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. nih.gov This can involve substituting key functional groups with others that have similar physicochemical characteristics. For this compound, this could include replacement of the glycine's carboxylic acid or the methyl groups on the isoxazole ring. The search did not uncover any studies that have performed and reported on such bioisosteric modifications for this specific compound. While general principles of bioisosterism for amino acids and heterocyclic rings are well-documented, their specific application to this scaffold has not been reported. nih.gov

Advanced Computational Chemistry and Molecular Modeling in the Study of 2 3,5 Dimethyl 4 Isoxazolyl Glycine

Molecular Docking and Binding Mode Prediction for Ligand-Target Complexes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pensoft.net This technique is crucial for understanding the binding mechanism of 2-(3,5-Dimethyl-4-isoxazolyl)glycine with its biological targets. The process involves sampling a ligand's conformations within the active site of a protein and scoring them based on binding affinity.

Research on related structures, such as 3,5-dimethylisoxazole (B1293586) derivatives, has shown their potential to act as bioisosteres for acetyl-lysine, enabling them to bind to bromodomains. nih.gov In such a scenario, docking studies for this compound would predict that the 3,5-dimethylisoxazole moiety occupies the acetyl-lysine binding pocket. nih.gov Key interactions would likely involve the isoxazole (B147169) oxygen forming a hydrogen bond with a conserved asparagine residue (like N140 in BRD4(1)), while the isoxazole nitrogen could interact with a tyrosine residue via a structured water molecule. nih.gov The glycine (B1666218) portion of the molecule would extend into the binding channel, where its carboxyl and amino groups could form additional hydrogen bonds and electrostatic interactions, further stabilizing the complex.

The outcomes of docking simulations are typically quantified by a docking score, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Bromodomain Target

| Parameter | Value/Description | Reference |

| Target Protein | Bromodomain-containing protein 4 (BRD4) | nih.gov |

| Docking Software | AutoDock 4.2 | nih.gov |

| Binding Affinity (kcal/mol) | -7.5 | N/A |

| Predicted Hydrogen Bonds | Isoxazole-O ↔ Asn140; Glycine-COO⁻ ↔ Tyr97 | nih.gov |

| Key Hydrophobic Interactions | Isoxazole-CH₃ ↔ Pro82, Val87; Glycine-backbone ↔ Leu92 | N/A |

Note: This table presents hypothetical data based on findings from structurally similar compounds to illustrate the typical output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the complex's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the stability of intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can be used to:

Assess Complex Stability: By running simulations of the docked pose, researchers can verify the stability of the predicted binding mode. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 ns) suggests a stable binding complex. ajchem-a.com

Analyze Intermolecular Interactions: MD trajectories can be analyzed to determine the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. researchgate.net This analysis provides a more accurate picture of the dynamic interactions driving ligand binding.

Sample Conformational Space: The inherent flexibility of the glycine tail and the rotational freedom between the isoxazole and glycine moieties can be explored. nih.gov Understanding the conformational preferences of the molecule in both a solvated environment and within a binding pocket is crucial for design efforts. cardiff.ac.uknih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Example Value/Setting | Purpose | Reference |

| Software | GROMACS, AMBER | Simulation Engine | cardiff.ac.ukmdpi.com |

| Force Field | CHARMM36m, AMBER99SB-ILDN | Defines potential energy of the system | cardiff.ac.ukmdpi.com |

| Water Model | TIP3P | Explicit solvent representation | cardiff.ac.uk |

| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles, Pressure, and Temperature | ajchem-a.com |

| Simulation Time | 100-200 ns | Duration to observe significant molecular motions | ajchem-a.com |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability, flexibility, and interactions | ajchem-a.comnih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

For a series of analogues based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: Synthesizing and testing a series of analogues with varied substituents on the isoxazole ring or modifications to the glycine side chain.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the observed biological activity (e.g., IC₅₀).

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR model might reveal that increasing the electron-withdrawing character at a specific position on the isoxazole ring and maintaining a certain range of hydrophobicity are key to improving binding affinity.

Ligand-Based and Structure-Based Rational Design of this compound Analogues

Rational drug design utilizes the knowledge of a biological target or an active ligand to create new, more effective compounds. nih.gov Both ligand-based and structure-based approaches can be applied to design analogues of this compound.

Structure-Based Design: This approach relies on the 3D structure of the target protein, typically obtained from X-ray crystallography or predicted by molecular docking. By examining the binding pocket containing this compound, medicinal chemists can identify opportunities for improvement. For instance, if an unoccupied hydrophobic pocket is adjacent to the dimethyl groups, an analogue could be designed with a larger alkyl group (e.g., ethyl or propyl) to fill this space and enhance van der Waals interactions, potentially increasing binding affinity. nih.gov

Ligand-Based Design: In the absence of a target's 3D structure, design efforts can be guided by the structure of known active ligands. This involves creating a pharmacophore model from a set of active compounds, including this compound. The model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. New molecules are then designed to match this pharmacophore, or existing molecules are modified through bioisosteric replacement, such as substituting the isoxazole ring with another heterocycle to modulate properties like solubility or metabolic stability. nih.gov

In Silico High-Throughput Screening for Identification of Novel Binding Partners

In silico high-throughput screening (HTS), also known as virtual screening, is a powerful computational strategy to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.gov This process can also be inverted to screen a library of protein targets to identify novel binding partners for a given molecule, such as this compound.

The workflow for identifying novel binding partners typically involves:

Target Library Preparation: Assembling a database of 3D protein structures, often from public repositories like the Protein Data Bank (PDB).

Reverse Docking: Docking this compound against each potential binding site in the target library.

Hit Identification and Filtering: Ranking the protein targets based on the predicted binding affinity (docking scores). The top-ranked "hits" represent potential new biological targets for the compound.

Experimental Validation: The most promising computationally-identified interactions are then prioritized for experimental validation using biochemical or biophysical assays to confirm binding and functional activity. nih.govnih.gov

This approach can uncover unexpected therapeutic applications for existing molecular scaffolds by identifying previously unknown protein interactions.

Strategic Derivatization and Chemical Probes Development Based on 2 3,5 Dimethyl 4 Isoxazolyl Glycine

Synthesis of Molecular Probes for Advanced Receptor Mapping and Mechanistic Elucidation

Molecular probes are essential tools for identifying and characterizing the biological targets of a compound. The synthesis of probes based on 2-(3,5-Dimethyl-4-isoxazolyl)glycine would likely focus on the incorporation of photoreactive groups or radiolabels for receptor mapping and mechanistic studies.

Photoreactive Probes: Photoaffinity labeling is a powerful technique to covalently link a ligand to its biological target upon UV irradiation nih.gov. A common strategy involves the introduction of a photoreactive group, such as a diazirine, benzophenone, or an azide, into the structure of the parent compound nih.gov. For this compound, a photoreactive moiety could potentially be incorporated through modification of the glycine's carboxylic acid or amine group, or by derivatization of one of the methyl groups on the isoxazole (B147169) ring. The choice of the photoreactive group and its point of attachment would be critical to minimize disruption of the compound's interaction with its target.

Radiolabeled Probes: Radiolabeling with isotopes such as tritium (³H) or carbon-14 (¹⁴C) allows for highly sensitive detection and quantification of a ligand's binding to its receptor. The development of radiolabeled probes for central nervous system receptors, for example, has been crucial in understanding their distribution and function nih.gov. A radiolabeled version of this compound could be synthesized to facilitate receptor binding assays and autoradiography studies, providing valuable information on the location and density of its binding sites.

A hypothetical synthetic approach for a photoreactive probe is outlined below:

| Probe Type | Reactive Group | Potential Attachment Point | Application |

| Photoreactive | Diazirine | Amine of glycine (B1666218) | Covalent labeling of target protein |

| Photoreactive | Benzophenone | Carboxylic acid of glycine | Identifying binding partners |

| Radiolabeled | Tritium (³H) | Methyl group on isoxazole | Receptor binding assays |

Conjugation Chemistry for Biological Studies (e.g., fluorescent labeling, affinity tags)

Conjugation chemistry enables the attachment of reporter molecules, such as fluorescent dyes or affinity tags, to a bioactive compound, facilitating its detection and isolation of its binding partners.

Fluorescent Labeling: The attachment of a fluorescent dye to this compound would allow for the visualization of its localization within cells and tissues. The glycine moiety provides convenient handles for conjugation. For instance, the N-terminal amine could be reacted with a fluorescent dye containing a reactive group like an N-hydroxysuccinimide (NHS) ester. A method for the selective labeling of N-terminal glycine peptides using a 1,3-diphenyl-1,3-diketone to form a fluorescent pyrrole has been developed and could potentially be adapted nih.gov.

Affinity Tags: Affinity tags, such as biotin, are invaluable for pull-down assays to isolate and identify the cellular targets of a small molecule. The carboxylic acid of the glycine in this compound could be coupled to a biotinylated linker using standard amide bond formation chemistry. The resulting biotinylated probe could then be incubated with a cell lysate, and the probe-protein complexes could be captured using streptavidin-coated beads.

The following table summarizes potential conjugation strategies:

| Tag | Functional Group for Conjugation | Example Reagent | Purpose |

| Fluorescent Dye | Amine of glycine | Fluorescein-NHS ester | Cellular imaging |

| Affinity Tag (Biotin) | Carboxylic acid of glycine | Biotin-PEG-amine | Target identification |

Rational Design of Chemically Modified Derivatives for Targeted Research Applications

The rational design of derivatives based on a lead compound is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For this compound, structure-activity relationship (SAR) studies would be crucial to guide the design of new analogs.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold would provide insights into the structural requirements for its biological activity. Modifications could include:

Substitution on the isoxazole ring: Exploring the effect of different substituents at the 3 and 5 positions.

Modification of the glycine side chain: Altering the length or nature of the amino acid component.

Isosteric replacements: Replacing the isoxazole ring with other five-membered heterocycles to probe the importance of the ring structure and heteroatom placement.

The insights gained from SAR studies would inform the design of more potent and selective derivatives for specific research applications. For instance, if a particular derivative shows enhanced activity, it could be selected as a lead for further optimization or for the development of more sophisticated chemical probes.

An example of a rational design approach is presented in the table below:

| Modification Site | Example Modification | Research Question |

| Isoxazole 3-position | Replacement of methyl with ethyl or phenyl | Importance of steric bulk for activity |

| Glycine moiety | Replacement with alanine or beta-alanine | Role of the amino acid backbone |

| Isoxazole ring | Replacement with a pyrazole ring | Impact of heteroatom arrangement |

Emerging Research Directions and Future Perspectives for 2 3,5 Dimethyl 4 Isoxazolyl Glycine Research

Exploration of Novel Biological Pathways and Uncharted Target Interactions

Initial research has established that isoxazole-glycine derivatives exhibit activity at glutamate (B1630785) receptors, but the scientific community is now broadening its investigation to uncover novel biological pathways and previously unknown molecular targets. This expansion is critical for understanding the full spectrum of the compound's effects and identifying new therapeutic applications.

Recent studies have begun to probe the interaction of isoxazole (B147169) derivatives with other receptor systems. For instance, investigations into structurally similar compounds have explored their potential as glycine (B1666218) receptor agonists. While initial findings indicated that even close structural analogues of glycine did not show significant binding to the glycine receptor, this line of inquiry highlights a methodical approach to exploring new targets. nih.gov

Furthermore, the isoxazole moiety is being recognized for its potential to interact with a variety of enzymes. Research has shown that certain isoxazole derivatives can act as inhibitors of carbonic anhydrase, an enzyme implicated in several human diseases. nih.gov This discovery opens up a new avenue for the therapeutic application of compounds based on the 2-(3,5-dimethyl-4-isoxazolyl)glycine backbone.

In the context of oncology, preclinical studies on other isoxazole derivatives have revealed promising antitumor activities. For example, some derivatives have been shown to induce apoptosis and inhibit the migration of melanoma cells. mdpi.com The mechanisms underlying these effects, potentially involving pathways independent of classical neurotransmitter receptors, are a key area of future research. The exploration of how the glycine substitution on the isoxazole ring influences these activities will be a crucial next step.

Integration of Omics Data for Systems Biology Understanding of Compound Effects

The advent of high-throughput "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound and its derivatives. However, the application of these approaches to this specific class of compounds is still in its nascent stages.

Currently, there is a notable lack of published research that specifically applies a multi-omics approach to elucidate the systems-level effects of this compound. This represents a significant gap in the literature and a compelling direction for future studies. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can identify entire networks of pathways that are perturbed.

Future research should focus on generating and integrating these large-scale datasets. For example, treating neuronal cell cultures or animal models with this compound and subsequently performing RNA-sequencing and mass spectrometry-based proteomics and metabolomics would provide a comprehensive snapshot of the compound's cellular impact. This data can then be analyzed using bioinformatics tools to construct interaction networks and identify key hubs that may represent novel drug targets or off-target effects.

Advancement of Synthetic and Screening Methodologies for Isoxazolyl-Glycine Derivatives

The efficient synthesis and high-throughput screening of novel isoxazolyl-glycine derivatives are paramount to accelerating the drug discovery process. Recent years have seen significant progress in the synthetic chemistry of isoxazoles, offering new tools to create diverse libraries of compounds for biological evaluation.

Several innovative synthetic routes for the isoxazole core have been developed. These include one-pot preparation methods that improve efficiency and yield. nih.gov Environmentally friendly approaches, such as the use of ultrasound radiation and ionic liquids in the synthesis of 3,5-disubstituted isoxazoles, are also gaining traction, offering greener alternatives to traditional methods. nih.gov These advancements can be adapted for the synthesis of a wide array of this compound analogues with diverse substitutions, allowing for a thorough exploration of the structure-activity relationship.

In parallel with synthetic advancements, screening methodologies are also evolving. Beyond primary binding assays, researchers are increasingly employing cell-based functional assays to assess the biological activity of new derivatives. Examples of screening assays used for related isoxazole compounds include:

In vitro COX inhibitory activity assays: to identify anti-inflammatory potential. nih.gov

Cytotoxicity assays: against various cancer cell lines to uncover anti-cancer properties. mdpi.comnih.gov

Melanogenesis assays: to evaluate activity in skin pigmentation disorders. mdpi.com

These screening platforms can be readily adapted and scaled for the high-throughput evaluation of newly synthesized isoxazolyl-glycine derivatives, enabling the rapid identification of lead compounds with desired pharmacological profiles.

Predictive Modeling for Pharmacological Efficacy in Preclinical Models

Predictive modeling and in silico approaches are becoming indispensable tools in modern drug discovery, offering the potential to rationalize the design of new molecules and predict their pharmacological properties before their actual synthesis and testing.

Molecular modeling techniques are being used to guide the design of isoxazole derivatives. For example, "scorecard approaches" have been employed to evaluate the structural similarity of designed compounds to endogenous ligands like glycine, helping to prioritize synthetic efforts. nih.gov For specific targets, such as carbonic anhydrase, molecular docking, molecular dynamics (MD) simulations, and free energy calculations are utilized to predict the binding affinity and interaction patterns of isoxazole derivatives with the active site of the protein. nih.gov

Looking forward, the integration of machine learning and artificial intelligence (AI) holds immense promise for the preclinical evaluation of isoxazolyl-glycine derivatives. Deep learning models are being developed for predictive toxicology, which can forecast potential adverse effects based on the chemical structure of a compound. researchgate.net These in silico predictions can help to de-risk drug candidates early in the development pipeline.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,5-Dimethyl-4-isoxazolyl)glycine, and how do reaction conditions influence yield?

- Methodological Guidance : The compound can be synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours), followed by reduced-pressure distillation and crystallization. For example, hydrazide derivatives of dichlorophenoxyacetic acid were refluxed in DMSO for 18 hours, yielding 65% after crystallization with water-ethanol . Adjusting solvent polarity and reaction time can mitigate side reactions.

Q. What purification techniques are recommended to isolate this compound with high purity?

- Methodological Guidance : Recrystallization using mixed solvents (e.g., water-ethanol) is effective for removing unreacted precursors. Column chromatography with silica gel (using gradients of ethyl acetate/hexane) may resolve structurally similar impurities. Purity >99% is achievable, as demonstrated in enantiomer synthesis workflows .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Guidance :

- IR Spectroscopy : Identify functional groups (e.g., isoxazole ring vibrations at ~1600 cm⁻¹, carboxylic acid O-H stretches).

- NMR : Use - and -NMR to confirm substitution patterns on the isoxazole ring and glycine backbone .

- GC-MS : Verify molecular ion peaks and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, given the glycine moiety’s chirality?

- Methodological Guidance : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)-2-phenylglycinol derivatives were used to synthesize enantiopure dihydrooxazoles (>99% purity) via controlled reaction steps (83–94% yield) . Polarimetry and chiral HPLC are essential for enantiomeric excess (ee) quantification.

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Guidance :

- Cross-validate data against computational models (e.g., DFT calculations for NMR chemical shifts).

- Replicate experiments under standardized conditions (solvent, temperature).

- Compare with structurally analogous compounds (e.g., 3,5-dimethylisoxazole-4-carboxylic acid derivatives) to identify substituent effects .

Q. What experimental design strategies optimize reaction conditions for scale-up?

- Methodological Guidance : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor design could identify interactions between reflux time, solvent polarity, and stirring rate. This approach reduced byproducts in thiazole syntheses .

Q. How does the isoxazole ring’s electronic environment influence the compound’s reactivity in coupling reactions?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.